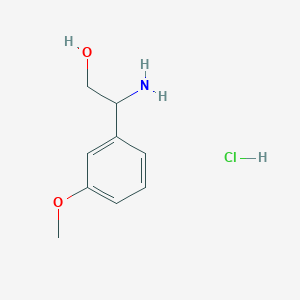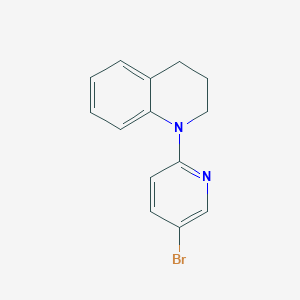![molecular formula C13H18F3N3O B1527830 2-{4-[4-Amino-2-(trifluormethyl)phenyl]-1-piperazinyl}-1-ethanol CAS No. 1183251-84-4](/img/structure/B1527830.png)
2-{4-[4-Amino-2-(trifluormethyl)phenyl]-1-piperazinyl}-1-ethanol
Übersicht
Beschreibung
2-{4-[4-Amino-2-(trifluoromethyl)phenyl]-1-piperazinyl}-1-ethanol is a compound that features a trifluoromethyl group, which is known for its significant impact on the pharmacological properties of molecules. The presence of the trifluoromethyl group often enhances the metabolic stability, lipophilicity, and bioavailability of compounds, making them valuable in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
2-{4-[4-Amino-2-(trifluoromethyl)phenyl]-1-piperazinyl}-1-ethanol has diverse applications in scientific research:
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to interact with various receptors and enzymes, affecting numerous biological processes .
Mode of Action
Based on the structural similarity to other compounds, it can be hypothesized that it may interact with its targets, leading to changes in their function and subsequent biological effects .
Result of Action
Compounds with similar structures have been found to exhibit various biological effects, such as inhibiting cell proliferation and migration .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[4-Amino-2-(trifluoromethyl)phenyl]-1-piperazinyl}-1-ethanol typically involves multiple steps. One common route includes the following steps:
Formation of the Intermediate: The intermediate compound is synthesized by reacting 2-chloro-5-nitrobenzotrifluoride with 1,4-cyclohexanedimethanol in the presence of sodium hydride in anhydrous DMF.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
2-{4-[4-Amino-2-(trifluoromethyl)phenyl]-1-piperazinyl}-1-ethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents like hydrazine hydrate and Pd/C catalyst.
Substitution: The trifluoromethyl group can participate in substitution reactions, often involving radical intermediates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrazine hydrate and Pd/C catalyst are frequently used for reduction reactions.
Substitution: Radical trifluoromethylation can be achieved using reagents like trifluoromethyl iodide under radical conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: This compound also contains a trifluoromethyl group and is used in photocatalysis and phosphorescent OLEDs.
2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]sulfone: Another trifluoromethyl-substituted diamine used in the synthesis of advanced polymers.
Uniqueness
2-{4-[4-Amino-2-(trifluoromethyl)phenyl]-1-piperazinyl}-1-ethanol is unique due to its specific combination of a trifluoromethyl group and a piperazine ring, which imparts distinct pharmacological properties. This combination enhances its metabolic stability and bioavailability, making it a valuable scaffold in drug discovery and material science .
Eigenschaften
IUPAC Name |
2-[4-[4-amino-2-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N3O/c14-13(15,16)11-9-10(17)1-2-12(11)19-5-3-18(4-6-19)7-8-20/h1-2,9,20H,3-8,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDLKDDIMVHZSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=C(C=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















